
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride
描述
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride is a synthetic compound known for its application in medicinal chemistry, particularly in the development of targeted protein degradation technologies. This compound is a functionalized cereblon ligand, which is crucial for the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade specific proteins within cells, offering a novel approach to drug development and disease treatment .
作用机制
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride is cereblon . Cereblon is a protein that plays a crucial role in various biological processes, including limb development, angiogenesis, and the immune response .
Mode of Action
This compound interacts with its target, cereblon, by acting as a ligand . This interaction enables the compound to be used in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Biochemical Pathways
The interaction of this compound with cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells, a process that is crucial for maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action involve the degradation of target proteins . This can lead to various downstream effects, depending on the specific proteins being targeted.
生化分析
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a functionalized cereblon ligand, which is crucial for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions . Additionally, it is amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to suppress the activity of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the pathogenesis of cancer and other diseases . By inhibiting IDO1, this compound can modulate immune responses and potentially induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a cereblon ligand, it binds to the E3 ubiquitin ligase cereblon, facilitating the polyubiquitination and subsequent degradation of target proteins . This mechanism is central to the function of PROTACs, which leverage the cell’s natural protein degradation pathways to selectively degrade disease-causing proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and retains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to inhibit IDO1 suggests its role in modulating metabolic flux and metabolite levels, particularly in the context of cancer metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Isoindoline Core: This step involves the cyclization of appropriate precursors to form the isoindoline-1,3-dione structure.
Introduction of the Piperidinyl and Piperazinyl Groups: These groups are introduced through substitution reactions, often using piperidine and piperazine derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield. The process is designed to be scalable, cost-effective, and environmentally friendly .
化学反应分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Reductive Amination: Utilized for attaching linker molecules in the synthesis of PROTACs.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield its constituent parts.
Common Reagents and Conditions
Electrophilic Fluorinating Agents:
Piperidine and Piperazine Derivatives: Employed in substitution reactions.
Reducing Agents: Such as sodium cyanoborohydride for reductive amination.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which are used in the development of targeted protein degradation technologies .
科学研究应用
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in studying protein-protein interactions and protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy and other diseases.
Industry: Utilized in the production of pharmaceuticals and research chemicals
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound from which many derivatives, including 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride, are developed.
Lenalidomide: Another derivative with similar applications in targeted protein degradation.
Pomalidomide: A third-generation derivative used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its specific functional groups that enhance its binding affinity and specificity for cereblon. This makes it particularly effective in the development of PROTACs, offering advantages in terms of potency and selectivity compared to other similar compounds .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4.ClH/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24;/h7-8,12,19H,1-6H2,(H,20,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWELYJNPCIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222114-23-8 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2633559.png)
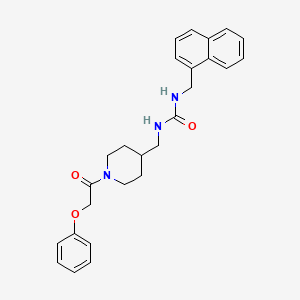
![2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol](/img/structure/B2633561.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)
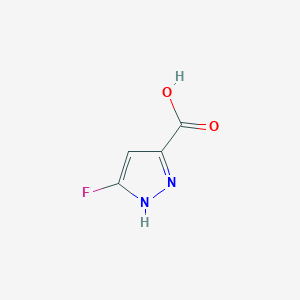
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2633568.png)
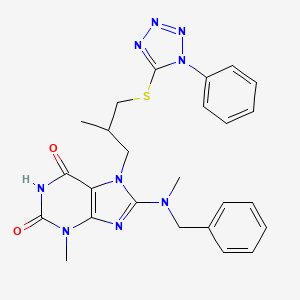
![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)
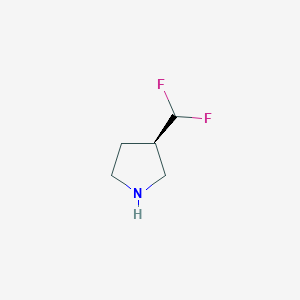
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633577.png)
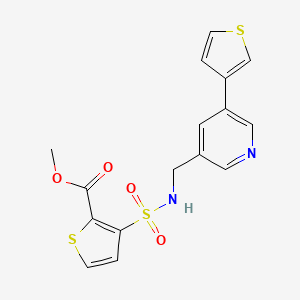
![Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2633581.png)
